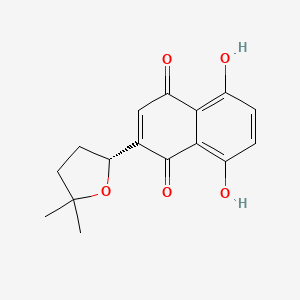
6-(5,5-Dimethyltetrahydrofuran-2-yl)-5,8-dihydroxynaphthalene-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(5,5-Dimethyltetrahydrofuran-2-yl)-5,8-dihydroxynaphthalene-1,4-dione is a complex organic compound with a unique structure that combines a naphthalene core with oxolane and hydroxyl functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5,5-Dimethyltetrahydrofuran-2-yl)-5,8-dihydroxynaphthalene-1,4-dione typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the naphthalene core followed by the introduction of the oxolane ring and hydroxyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
化学反応の分析
Types of Reactions
6-(5,5-Dimethyltetrahydrofuran-2-yl)-5,8-dihydroxynaphthalene-1,4-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The naphthalene core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of naphthoquinones, while reduction can yield dihydro derivatives.
科学的研究の応用
6-(5,5-Dimethyltetrahydrofuran-2-yl)-5,8-dihydroxynaphthalene-1,4-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 6-(5,5-Dimethyltetrahydrofuran-2-yl)-5,8-dihydroxynaphthalene-1,4-dione involves its interaction with specific molecular targets and pathways. The hydroxyl groups and naphthalene core play a crucial role in its biological activity, potentially interacting with enzymes, receptors, and other biomolecules to exert its effects.
類似化合物との比較
Similar Compounds
- 2-(5,5-Dimethyloxolan-2-yl)methanol
- 2-(5,5-Dimethyloxolan-2-yl)methanesulfonamide
Uniqueness
6-(5,5-Dimethyltetrahydrofuran-2-yl)-5,8-dihydroxynaphthalene-1,4-dione stands out due to its combination of the naphthalene core with oxolane and hydroxyl groups, which imparts unique chemical and biological properties. This makes it distinct from other similar compounds that may lack one or more of these functional groups.
特性
CAS番号 |
64981-70-0 |
|---|---|
分子式 |
C16H16O5 |
分子量 |
288.29 g/mol |
IUPAC名 |
2-[(2R)-5,5-dimethyloxolan-2-yl]-5,8-dihydroxynaphthalene-1,4-dione |
InChI |
InChI=1S/C16H16O5/c1-16(2)6-5-12(21-16)8-7-11(19)13-9(17)3-4-10(18)14(13)15(8)20/h3-4,7,12,17-18H,5-6H2,1-2H3/t12-/m1/s1 |
InChIキー |
ALRXDRQNAJOPCP-GFCCVEGCSA-N |
SMILES |
CC1(CCC(O1)C2=CC(=O)C3=C(C=CC(=C3C2=O)O)O)C |
異性体SMILES |
CC1(CC[C@@H](O1)C2=CC(=O)C3=C(C=CC(=C3C2=O)O)O)C |
正規SMILES |
CC1(CCC(O1)C2=CC(=O)C3=C(C=CC(=C3C2=O)O)O)C |
同義語 |
cyclo-alkannin cycloalkannin |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


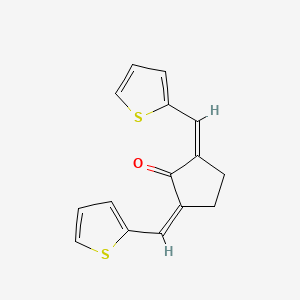
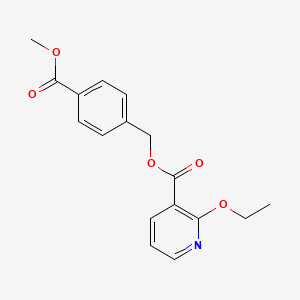
![[2-(3,5-dimethoxyanilino)-2-oxoethyl] (E)-3-(2-chlorophenyl)prop-2-enoate](/img/structure/B1222008.png)
![2-Phenyl-5-thiophen-2-yl-3-pyrazolecarboxylic acid [2-(4-chloro-3-nitroanilino)-2-oxoethyl] ester](/img/structure/B1222009.png)
![N-[[2-cyanoethyl(methyl)amino]-sulfanylidenemethyl]-4-(4-morpholinylsulfonyl)benzamide](/img/structure/B1222010.png)
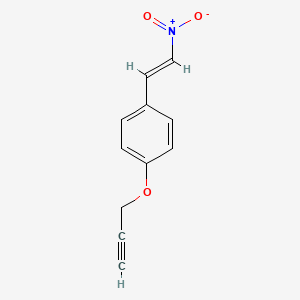
![4-chloro-1-methyl-N-[1-[(4-methylphenyl)methyl]-3-pyrazolyl]-3-pyrazolecarboxamide](/img/structure/B1222013.png)
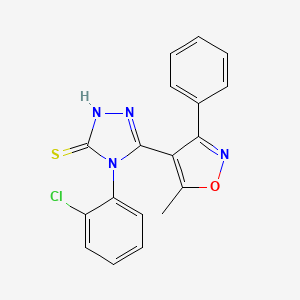
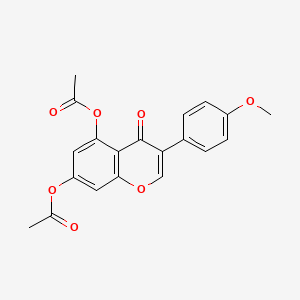
![2-methoxy-3,5-dimethyl-6-[(2S,4Z)-4-[(E)-2-methyl-3-(4-nitrophenyl)prop-2-enylidene]oxolan-2-yl]pyran-4-one](/img/structure/B1222020.png)
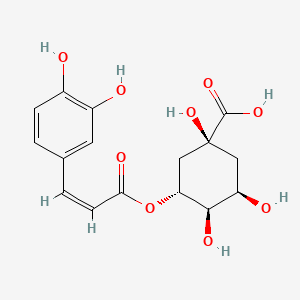
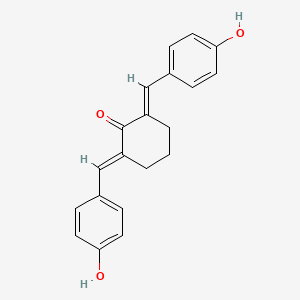
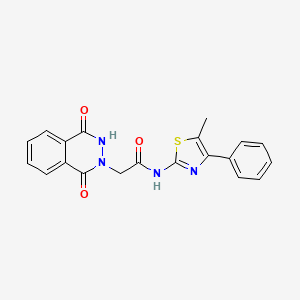
![N-[(4-chlorophenyl)methyl]-2-(2,4-dioxo-1H-pyrimidin-6-yl)acetamide](/img/structure/B1222025.png)
